1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound known for its distinctive structure and chemical properties. It's commonly studied for its potential applications in various fields including chemistry, biology, medicine, and industry. The compound features a unique bicyclic core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the bicyclic scaffold: This involves starting materials that can form the azabicyclo[3.2.1]octane structure through cyclization reactions.
Introduction of the benzylthioacetyl group: This step requires the addition of a benzylthioacetyl moiety, which may be achieved via thioether formation using reagents such as benzyl mercaptan and acylating agents.
Pyrrolidine-2,5-dione integration: This involves the final modification to incorporate the pyrrolidine-2,5-dione group, often through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled by optimizing the above synthetic routes to enhance yield, purity, and efficiency. High-throughput screening and continuous flow chemistry techniques may be employed to achieve these goals. In large-scale operations, precise control of reaction temperatures, pressures, and catalysts is essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reductive transformations may target the carbonyl groups or the sulfur moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the benzylthio group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced carbonyl groups, thiols.
Substitution products: Derivatives with varied substituents at the benzylthio position.
Scientific Research Applications
The compound finds extensive use in scientific research due to its multifunctional structure:
Chemistry: Used as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis strategies.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies due to its azabicyclo scaffold.
Medicine: Explored for therapeutic potentials, including as precursors to drug candidates targeting specific biological pathways.
Industry: Evaluated for its use in materials science and as intermediates in the production of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action varies depending on its specific application:
Molecular Targets: Often interacts with enzymes or receptor sites due to its rigid structure, which allows for specific binding interactions.
Pathways: May influence biochemical pathways such as signal transduction or metabolic processes by modulating enzyme activities or receptor-ligand interactions.
Comparison with Similar Compounds
When compared with other compounds with similar structures, 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique combination of a bicyclic core and the benzylthioacetyl group.
Similar Compounds
Pyrrolidine derivatives: Similar compounds may include various pyrrolidine-based molecules with different substituents.
Azabicyclo compounds: Other azabicyclo[3.2.1]octane derivatives with different functional groups.
This compound’s distinct features provide unique opportunities for research and application across multiple disciplines.
Properties
IUPAC Name |
1-[8-(2-benzylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-8-9-19(24)22(18)17-10-15-6-7-16(11-17)21(15)20(25)13-26-12-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNNDQSKZKDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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